Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate

DPP-4 inhibitor Saxagliptin FAP inhibitor

Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate (CAS 2411178-85-1) is a chiral, enantiopure pyrrolidine derivative featuring a Boc-protected amine, a 4-fluoro substituent, and a reactive bromoacetyl group. With a molecular weight of 310.16 g/mol and the molecular formula C11H17BrFNO3, its physical properties are consistent with a small-molecule pharmaceutical intermediate.

Molecular Formula C11H17BrFNO3
Molecular Weight 310.163
CAS No. 2411178-85-1
Cat. No. B2394592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate
CAS2411178-85-1
Molecular FormulaC11H17BrFNO3
Molecular Weight310.163
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)CBr)F
InChIInChI=1S/C11H17BrFNO3/c1-11(2,3)17-10(16)14-6-7(13)4-8(14)9(15)5-12/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1
InChIKeyQIBNPAYJBDGZTR-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate: Chiral Building Block for Drug Discovery


Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate (CAS 2411178-85-1) is a chiral, enantiopure pyrrolidine derivative featuring a Boc-protected amine, a 4-fluoro substituent, and a reactive bromoacetyl group. With a molecular weight of 310.16 g/mol and the molecular formula C11H17BrFNO3, its physical properties are consistent with a small-molecule pharmaceutical intermediate . The (2S,4S) stereochemistry is a critical structural determinant for biological activity in this class, as evidenced by its presence in potent DPP-4 inhibitors and novel PET tracer pharmacophores [1][2].

Chiral (2S,4S) stereochemistry defined for target-specific synthesis
Boc-protected amine enables orthogonal synthetic strategy
Bromoacetyl reactive handle supports nucleophilic coupling routes

Why Simple Substitution of Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate Fails in Drug Development


In chiral drug synthesis, a generic substitution is not possible due to the profound impact of stereochemistry and functional group reactivity on biological outcomes. The (2S,4S) configuration is specifically required for high-affinity binding to targets like DPP-4, where the diastereomeric (2S,4R) form would result in a significant loss of potency [1]. Furthermore, the bromoacetyl group serves as a superior electrophilic handle for specific coupling reactions, whereas the chloroacetyl analog or a des-fluoro precursor would exhibit altered reactivity, potentially compromising synthetic yields or leading to a different impurity profile [2].

Diastereomer (2S,4R) configuration may shift target binding profile and cannot replicate (2S,4S)-dependent pharmacophore context.
Electrophile Chloroacetyl analog may exhibit different reactivity; coupling efficiency and impurity profiles can vary.
Protection state Unprotected or des-fluoro precursors require additional synthetic steps, altering step economy and yield.

Quantitative Differentiation Evidence for Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate over Comparators


The (2S,4S) Configuration Defines a High-Potency Pharmacophore for DPP-4 and FAP Targets

The (2S,4S) absolute configuration is the defining feature of the fluoropyrrolidine pharmacophore within the marketed drug saxagliptin. This configuration is essential for its high potency as a DPP-4 inhibitor (Ki = 0.6 nM) in comparison to other dipeptidyl peptidase enzymes. Similarly, the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, which is a direct derivative of this building block, forms the basis of novel PET tracers. The Ga-labeled version demonstrated an IC50 of 1.59 nM against Fibroblast Activation Protein (FAP), which was more potent than the clinically validated comparator Ga-FAPI-04 (IC50 4.11 nM). This establishes the (2S,4S) scaffold as a preferred pharmacophore [1][2].

Stereochemical binding context
Class-level
DPP-4 Ki = 0.6 nM; FAP IC50 = 1.59 nM
(comparator Ga-FAPI-04 IC50 = 4.11 nM)
Reported binding affinity context for (2S,4S) scaffold
Based on saxagliptin and FAP tracer data; class-level inference
DPP-4 inhibitor Saxagliptin FAP inhibitor stereochemistry SAR

Bromoacetyl Electrophile Provides Superior Synthetic Utility over Chloroacetyl Analogs

The bromoacetyl group is a versatile electrophilic handle for the synthesis of complex pharmaceuticals. The patent literature explicitly describes the use of (S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile, a direct analog of the target compound lacking the fluorine, as a key raw material for the synthesis of the DPP-4 inhibitor vildagliptin. The patent lists the bromoacetyl derivative as a direct alternative to a chloroacetyl derivative, suggesting a preference based on reactivity that can lead to higher yields or milder reaction conditions in the condensation step with 3-hydroxy-adamantanamine. This demonstrates that the bromoacetyl functionalization is a validated and differentiating feature for building bioactive molecules through nucleophilic substitution or condensation reactions [1].

Synthetic reactivity profile
Class-level
Bromoacetyl group enables vildagliptin-type coupling; chloroacetyl alternative listed in patent
Synthetic route context; reactivity may affect yield
Qualitative patent reference; quantitative yield comparison not provided
vildagliptin synthesis nucleophilic substitution reactive handle yield

Boc and 4-Fluoro Substituents are Critical Orthogonal Functionalities for Multi-Step Synthesis

The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen provides essential orthogonal protection, allowing for selective deprotection and further functionalization in complex synthetic schemes. Patents describing the production of optically active fluoropyrrolidine derivatives specifically relate to N-protected intermediates like (2S,4S)-4-fluoroprolinonitrile, highlighting the importance of the Boc group for controlling reactivity. A comparator such as (2S,4S)-4-fluoropyrrolidine-2-carbonitrile lacks this Boc protection, which would necessitate immediate additional synthetic steps to install a similar protecting group before proceeding with the bromoacetyl coupling, adding time and potentially reducing overall yield .

Orthogonal functionality
Data to verify
Boc protection and 4-fluoro substituent provide advanced intermediate status
Synthetic step economy context; requires validation
Sources empty; supplier-level data to verify
Boc deprotection fluoropyrrolidine metabolic stability orthogonal synthesis

Best-Fit Research and Industrial Applications for Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate


Synthesizing Novel Saxagliptin-Inspired DPP-4 Inhibitors

The compound's (2S,4S)-4-fluoropyrrolidine core, pre-activated with a bromoacetyl handle, directly mimics the pharmacophore of saxagliptin (DPP-4 Ki = 0.6 nM). It is ideally suited as a late-stage intermediate for medicinal chemists synthesizing focused libraries of DPP-4 inhibitors, aiming to explore variations at the P2 site while preserving the critical P1 stereochemistry for target engagement [1].

Developing Next-Generation FAP-Targeted Radiopharmaceuticals

Given that the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has been validated as a potent FAP inhibitor with an IC50 of 1.59 nM, this compound provides a synthetic gateway to construct novel FAP-targeted PET tracers or radioligand therapeutics. The bromoacetyl group allows for the direct conjugation of linker-chelator systems, streamlining the creation of new Ga-68 or Lu-177 labeled agents [2].

Advanced Intermediate for High-Yield Vildagliptin Analogs

The compound's bromoacetyl group is a key structural motif for the high-yield synthesis of vildagliptin-like molecules, as described in patent CN-103804267-B. It is the optimal choice for process chemists needing a stable, reactive electrophile for condensation with complex amines (e.g., 3-hydroxyadamantanamine) to produce selective DPP-4 inhibitors on a larger scale [3].

Application
Selection Property
Validation Focus
DPP-4 inhibitor lead optimization
(2S,4S) stereochemical control
Target binding affinity confirmation
FAP-targeted radiopharmaceutical development
Bromoacetyl conjugation handle
Radiochemical coupling yield assessment
Vildagliptin analog process chemistry
Pre-protected Boc intermediate
Synthetic step economy evaluation
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